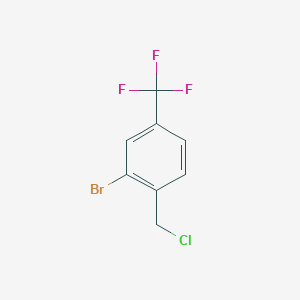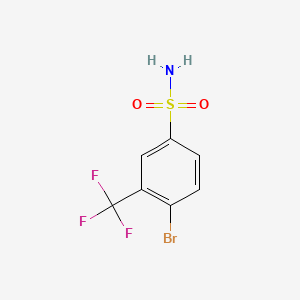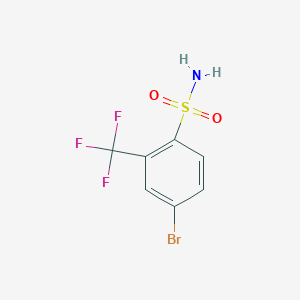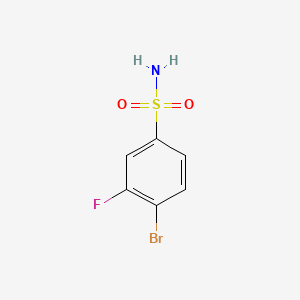![molecular formula C12H11ClN2O3 B1272900 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid CAS No. 827014-22-2](/img/structure/B1272900.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a derivative of oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their reactivity, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride. For instance, the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was achieved by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid . This method could potentially be adapted for the synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational spectra of a related compound, 4-amino-3(4-chlorophenyl) butanoic acid, were studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy . The molecular electronic energy, geometrical structure, and vibrational spectra were computed at different levels of theory, providing a detailed understanding of the molecular structure. These computational methods could be applied to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid to predict its structure and properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of new heterocyclic compounds with antimicrobial and antifungal activities . The chloropyridazine derivative obtained from this reaction exhibited unique reactivity towards different nucleophiles, such as hydrazine hydrate and anthranilic acid. These findings suggest that 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid may also undergo interesting chemical reactions that could lead to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be inferred from studies on similar compounds. The vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid provided insights into the potential energy distribution and the expected range of wave numbers for various modes . Additionally, the first order hyperpolarizability and related properties of the molecule were calculated, indicating the stability of the molecule and the occurrence of intramolecular charge transfer. These analyses are crucial for understanding the reactivity and potential applications of oxadiazole derivatives, including 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a chemical entity that can be synthesized and characterized for various applications. For instance, a related compound, 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol, was synthesized and characterized by spectral and elemental analysis. These molecules showed potential as urease inhibitors and displayed mild cytotoxicity towards cell membranes, suggesting their utility in drug designing programs (Nazir et al., 2018).
Biological Activity
- Compounds containing the 1,2,4-oxadiazole ring, similar to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, have been investigated for their biological activities. For example, analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties exhibited antitumor activity against a panel of 11 cell lines, demonstrating the potential biological efficacy of such compounds (Maftei et al., 2013).
Antioxidant Activity
- Related oxadiazole compounds have been synthesized and tested for their antioxidant properties. For instance, compounds with 2,6-di-tert-butylphenol moieties showed significant free-radical scavenging ability, indicating the potential antioxidant applications of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid derivatives (Shakir et al., 2014).
Acaricidal Activity
- A study on the synthesis of optically pure 1,3,4-oxadiazol-2(3H)-ones, including derivatives of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, revealed high ovicidal activity against Tetranychus urticae. This highlights its potential application in acaricidal formulations (Bosetti et al., 1994).
Antimicrobial Evaluation
- Oxadiazole derivatives have been evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria. Compounds structurally similar to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid have demonstrated moderate inhibitory effects on bacterial strains, suggesting their relevance in antimicrobial research (Rehman et al., 2016).
Fungicidal Activity
- N′-(5-Aryl-1,3,4-oxadiazole-2-yl) actylthioureas, related to the compound of interest, have been synthesized and tested for fungicidal activity. Some of these compounds showed good fungicidal activity, indicating the potential of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid derivatives in fungicide development (Wang et al., 2006).
Antidiabetic Potential
- Indole-based oxadiazole scaffolds, similar in structure to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, have been evaluated as anti-diabetic agents. These compounds showed significant inhibition of the α-glucosidase enzyme, suggesting their potential application in diabetes treatment (Nazir et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-5-2-1-4-8(9)12-14-10(18-15-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFICMBNADKWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388018 |
Source


|
| Record name | 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid | |
CAS RN |
827014-22-2 |
Source


|
| Record name | 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

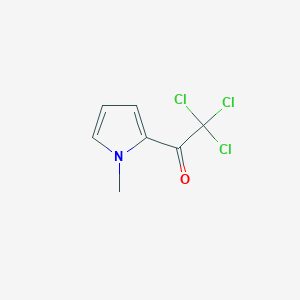
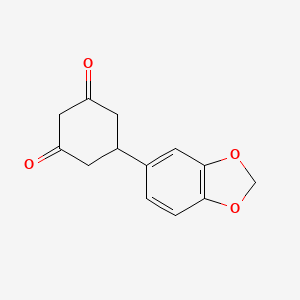
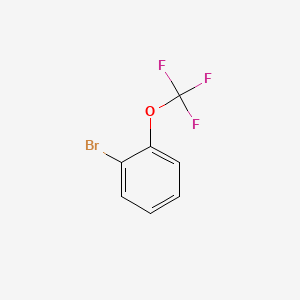
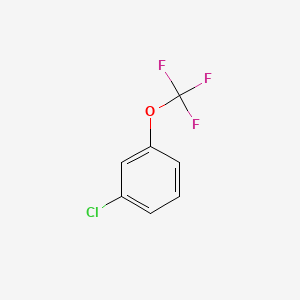
![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)
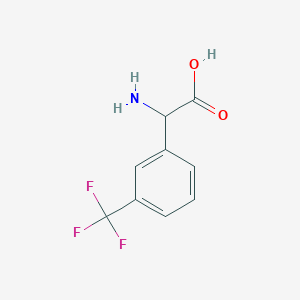
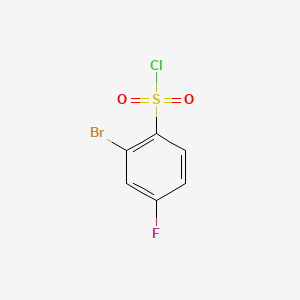
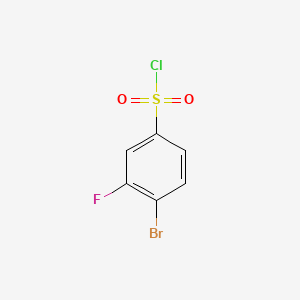
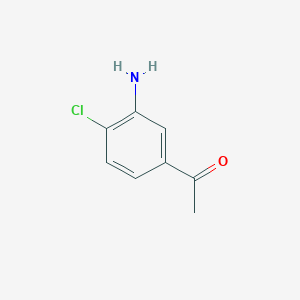
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)
